molecular formula C19H19FN6O B6440895 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine CAS No. 2548975-72-8

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine

Cat. No.: B6440895
CAS No.: 2548975-72-8
M. Wt: 366.4 g/mol
InChI Key: AIVBQIFGIFUMDQ-UHFFFAOYSA-N
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Description

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a triazolo[4,3-b]pyridazine core, which is a heterocyclic aromatic structure, and is substituted with a cyclopropyl group and a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The cyclopropyl group can be introduced through cyclopropanation reactions, while the fluorophenyl group can be added via electrophilic aromatic substitution.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be performed using appropriate reagents like halogens for electrophilic substitution and amines for nucleophilic substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in the treatment of cancer and inflammatory diseases.

  • Industry: It may find use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Triazolo[4,3-b]pyridazine derivatives: These compounds share the same core structure but differ in their substituents.

  • Fluorophenyl-containing compounds: These compounds contain a fluorophenyl group but may have different heterocyclic cores.

Uniqueness: 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl}-4-(2-fluorophenyl)piperazine is unique due to its specific combination of the cyclopropyl and fluorophenyl groups, which can impart distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c20-14-3-1-2-4-16(14)24-9-11-25(12-10-24)19(27)15-7-8-17-21-22-18(13-5-6-13)26(17)23-15/h1-4,7-8,13H,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVBQIFGIFUMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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